molecular formula C14H15NO2 B11878474 (1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol CAS No. 59050-87-2

(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol

Cat. No.: B11878474
CAS No.: 59050-87-2
M. Wt: 229.27 g/mol
InChI Key: CXZAJKVAOMPAOK-UHFFFAOYSA-N
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Description

(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol is a heterocyclic compound that features a chromeno-pyridine scaffold. This structure is significant due to its potential biological activities and applications in medicinal chemistry. The compound’s unique arrangement of atoms allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the chromeno-pyridine core, followed by functionalization to introduce the methanol group. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity .

Scientific Research Applications

(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit monoamine oxidase, an enzyme involved in neurotransmitter metabolism, thereby exhibiting potential antidepressant or neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-tetrahydro-2-methylchromeno[3,2-c]pyridin-10-ones
  • 2,3-dihydro-2-methyl-1H-chromeno[3,2-c]pyridines
  • 1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Uniqueness

Compared to these similar compounds, (1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol stands out due to its specific functional groups and the resulting biological activities. Its unique structure allows for distinct interactions with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

59050-87-2

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol

InChI

InChI=1S/C14H15NO2/c1-9-14-12(11(8-16)7-15-9)6-10-4-2-3-5-13(10)17-14/h5-7,16H,2-4,8H2,1H3

InChI Key

CXZAJKVAOMPAOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1OC3=CCCCC3=C2)CO

Origin of Product

United States

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